molecular formula C14H15N3O3 B12773099 2H-Pyrimido(2,1-b)quinazoline-1(6H)-carboxylic acid, 3,4-dihydro-6-oxo-, ethyl ester CAS No. 160776-56-7

2H-Pyrimido(2,1-b)quinazoline-1(6H)-carboxylic acid, 3,4-dihydro-6-oxo-, ethyl ester

Cat. No.: B12773099
CAS No.: 160776-56-7
M. Wt: 273.29 g/mol
InChI Key: DKEDSGOHEPZQSR-UHFFFAOYSA-N
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Description

2H-Pyrimido(2,1-b)quinazoline-1(6H)-carboxylic acid, 3,4-dihydro-6-oxo-, ethyl ester is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrimido(2,1-b)quinazoline-1(6H)-carboxylic acid, 3,4-dihydro-6-oxo-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrimido(2,1-b)quinazoline-1(6H)-carboxylic acid, 3,4-dihydro-6-oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2H-Pyrimido(2,1-b)quinazoline-1(6H)-carboxylic acid, 3,4-dihydro-6-oxo-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2H-Pyrimido(2,1-b)quinazoline-1(6H)-carboxylic acid, 3,4-dihydro-6-oxo-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Pyrimido(2,1-b)quinazoline-1(6H)-acetic acid, 3,4-dihydro-6-oxo-, ethyl ester
  • 2H-Pyrimido(2,1-b)quinazoline-1(6H)-propionic acid, 3,4-dihydro-6-oxo-, ethyl ester

Uniqueness

2H-Pyrimido(2,1-b)quinazoline-1(6H)-carboxylic acid, 3,4-dihydro-6-oxo-, ethyl ester is unique due to its specific ring structure and functional groups, which impart distinct chemical and physical properties. These properties make it valuable for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

160776-56-7

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

ethyl 6-oxo-3,4-dihydro-2H-pyrimido[2,1-b]quinazoline-1-carboxylate

InChI

InChI=1S/C14H15N3O3/c1-2-20-14(19)17-9-5-8-16-12(18)10-6-3-4-7-11(10)15-13(16)17/h3-4,6-7H,2,5,8-9H2,1H3

InChI Key

DKEDSGOHEPZQSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCCN2C1=NC3=CC=CC=C3C2=O

Origin of Product

United States

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